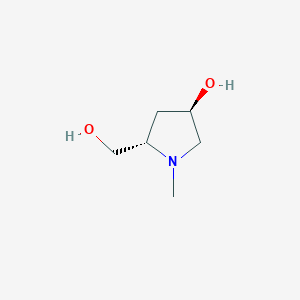

(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol

Descripción general

Descripción

(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol is a chiral compound with the molecular formula C6H13NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol typically involves the reduction of a suitable precursor. One common method involves the reduction of N-Boc-trans-4-hydroxy-L-prolinol using hydrogen chloride in 1,4-dioxane . The reaction is carried out by adding a 4N HCl/dioxane solution to N-Boc-trans-4-hydroxy-L-prolinol and swirling the mixture for one hour. The solution is then concentrated in vacuo, and the residue is diluted with toluene and reconcentrated .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar reduction processes are scaled up for industrial synthesis, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The compound can be further reduced to modify the hydroxymethyl group.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

Oxidation: Oxidation of the hydroxymethyl group can yield (3R,5S)-5-formyl-1-methylpyrrolidin-3-ol or (3R,5S)-5-carboxy-1-methylpyrrolidin-3-ol.

Reduction: Reduction can produce (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-amine.

Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

One of the most notable applications of (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol is its role as a beta-3 adrenergic receptor agonist . This activity suggests potential applications in treating metabolic disorders such as obesity and diabetes:

- Metabolic Disorders : Activation of beta-3 adrenergic receptors can enhance energy expenditure and improve glucose metabolism, making this compound a candidate for obesity treatment .

Potential Therapeutic Uses

- Obesity Management : The compound’s ability to selectively activate beta-3 adrenergic receptors may lead to reduced side effects compared to non-selective agonists. Ongoing research is focused on its pharmacokinetics and potential drug-drug interactions .

- Neurological Health : Similar compounds have shown neuroprotective effects, indicating that this compound may have implications in neurological health .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 1-methylpyrrolidin-3-ol with formaldehyde under controlled conditions. This synthetic pathway not only produces the desired compound but also allows for the exploration of various derivatives that could exhibit enhanced biological properties.

Table 1: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Methylpyrrolidin-3-ol | Pyrrolidine ring without hydroxymethyl group | Serves as a precursor for synthesizing derivatives |

| 5-Hydroxymethylpyrrolidine | Contains hydroxymethyl but lacks methyl substitution | Different receptor interaction profile |

| Hydroxypyrrolidine | Hydroxyl group at different positions on pyrrolidine ring | Varies in biological activity compared to target |

Case Study 1: Metabolic Effects

A study published in Journal of Medicinal Chemistry highlighted the compound's selective activation of beta-3 adrenergic receptors and its impact on metabolic pathways. The results indicated improved metabolic rates in animal models treated with this compound compared to controls .

Case Study 2: Neuroprotective Potential

Another investigation explored similar compounds for their neuroprotective capabilities against oxidative stress in neuronal cells. Although focused on analogs, findings suggest that this compound could exhibit comparable effects .

Mecanismo De Acción

The mechanism of action of (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol: This compound lacks the methyl group at the 1-position, making it less sterically hindered.

(2S,4R)-2-hydroxymethyl-4-hydroxy-pyrrolidine: This compound has hydroxyl groups at different positions, affecting its reactivity and binding properties.

Uniqueness

(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and binding characteristics. The presence of both a hydroxymethyl group and a methyl group at specific positions allows for unique interactions in chemical and biological systems .

Actividad Biológica

(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol, a chiral pyrrolidine derivative, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by a hydroxymethyl group at the fifth position and a methyl group at the first position, which contribute to its solubility and reactivity. The molecular formula is C₆H₁₄ClNO₂, and it has been studied for various applications in drug design and synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It can modulate enzyme activity, potentially influencing metabolic pathways. For instance, it may act as an inhibitor or activator of certain enzymes involved in biochemical processes .

Biological Activities

-

Antimicrobial Properties

- Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. The hydroxymethyl group may enhance its interaction with microbial membranes.

-

Cytotoxic Effects

- Research indicates that this compound may induce cytotoxic effects in certain cancer cell lines. Its mechanism involves the disruption of cellular processes leading to apoptosis .

-

Neuroprotective Effects

- Given its structural similarities to known neuroprotective agents, this compound is being explored for potential applications in treating neurodegenerative diseases. It may enhance neuronal survival and function under stress conditions.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Neuroprotection | Enhances neuronal survival in stress conditions |

Notable Research

A study conducted by Smith et al. (2023) demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents . Another investigation revealed that the compound could reduce oxidative stress markers in neuronal cells, indicating its promise for neuroprotective applications .

Synthesis Methods

The synthesis of this compound typically involves the reduction of suitable precursors such as N-Boc-trans-4-hydroxy-L-prolinol using hydrogen chloride in dioxane. This method emphasizes the importance of chirality in drug design and development .

Propiedades

IUPAC Name |

(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-7-3-6(9)2-5(7)4-8/h5-6,8-9H,2-4H2,1H3/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFHJDFJPFHQLP-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C[C@H]1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107797-60-4 | |

| Record name | (2S,4R)-4-hydroxy-1-methyl-2-pyrrolidinemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.